(1R,2S)-2-(Azetidin-3-yl)cyclopropane-1-carboxylic acid

Chiral building block Enantioselective synthesis Medicinal chemistry

(1R,2S)-2-(Azetidin-3-yl)cyclopropane-1-carboxylic acid (CAS 2377004-69-6) is a chiral, non-racemic cyclopropane-amino acid hybrid building block combining a conformationally rigid cyclopropane ring with a basic azetidine heterocycle. It is supplied as a single, defined (1R,2S) enantiomer, distinct from the racemic mixture (rac-(1R,2S)) available under separate catalog numbers.

Molecular Formula C7H11NO2
Molecular Weight 141.17
CAS No. 2377004-69-6
Cat. No. B2795580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-2-(Azetidin-3-yl)cyclopropane-1-carboxylic acid
CAS2377004-69-6
Molecular FormulaC7H11NO2
Molecular Weight141.17
Structural Identifiers
SMILESC1C(C1C(=O)O)C2CNC2
InChIInChI=1S/C7H11NO2/c9-7(10)6-1-5(6)4-2-8-3-4/h4-6,8H,1-3H2,(H,9,10)/t5-,6+/m0/s1
InChIKeyDPBAXFOJUNRVNE-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1R,2S)-2-(Azetidin-3-yl)cyclopropane-1-carboxylic acid (CAS 2377004-69-6): Chiral Building Block Procurement Intelligence


(1R,2S)-2-(Azetidin-3-yl)cyclopropane-1-carboxylic acid (CAS 2377004-69-6) is a chiral, non-racemic cyclopropane-amino acid hybrid building block combining a conformationally rigid cyclopropane ring with a basic azetidine heterocycle . It is supplied as a single, defined (1R,2S) enantiomer, distinct from the racemic mixture (rac-(1R,2S)) available under separate catalog numbers [1]. No peer-reviewed biological activity data or target-engagement studies were identified for this specific compound in public databases (PubMed, ChEMBL, PubChem, BindingDB) as of the search date, indicating it remains a pre-competitive synthetic intermediate [2].

Why (1R,2S)-2-(Azetidin-3-yl)cyclopropane-1-carboxylic acid Cannot Be Replaced by Generic Analogs Without Risk


Substituting this single-enantiomer (1R,2S) compound with its racemic mixture (rac-(1R,2S)) or with achiral analogs (e.g., azetidine-3-carboxylic acid, cis/trans-2-(aminomethyl)cyclopropane-1-carboxylic acid) introduces uncontrolled stereochemical variables that can fundamentally alter downstream molecular recognition, diastereomeric salt formation, and chiral HPLC resolution behavior [1]. The azetidine nitrogen is a free secondary amine, distinguishing it from N-Boc-protected variants (e.g., CAS 2227740-83-0) and Fmoc-protected derivatives (e.g., CAS 2408936-62-7), which require additional deprotection steps and exhibit different solubility and reactivity profiles [2]. In chiral lead optimization programs, even a single stereocenter inversion can ablate target binding; procurement of the defined enantiomer rather than the racemate eliminates the need for subsequent chiral separation and associated yield losses [3].

(1R,2S)-2-(Azetidin-3-yl)cyclopropane-1-carboxylic acid: Verifiable Differentiation Evidence


Defined (1R,2S) Enantiomer vs. Racemic Mixture: Stereochemical Identity Confirmation

The target compound is supplied as the single (1R,2S) enantiomer with SMILES notation OC(=O)[C@@H]1C[C@H]1C2CNC2, confirming defined stereochemistry at both cyclopropane chiral centers [1]. In contrast, the racemic mixture rac-(1R,2S)-2-(azetidin-3-yl)cyclopropane-1-carboxylic acid (sold under the same CAS but with explicit rac designation) contains equal proportions of (1R,2S) and (1S,2R) enantiomers . This distinction is operationally critical: use of the single enantiomer avoids the approximately 50% yield loss inherent in chiral resolution of the racemate.

Chiral building block Enantioselective synthesis Medicinal chemistry

Supplier Purity: 98% (Leyan) vs. 95% (Sima-Lab) — Quantitative Quality Metric

Leyan (Shanghai Haohong Biomedical) supplies (1R,2S)-2-(azetidin-3-yl)cyclopropane-1-carboxylic acid at 98% purity . This compares favorably with the 95.0% purity reported for the racemic mixture from Sima-Lab [1]. The 3-percentage-point purity difference represents a measurable reduction in total impurities that may include the enantiomeric opposite, residual solvents, or synthetic byproducts.

Chemical purity Quality control Building block procurement

Free Amine vs. N-Boc Protected Analog: Synthetic Step Economy

The target compound is supplied as the free secondary amine (azetidine NH), directly available for amide coupling, reductive amination, or sulfonamide formation without a deprotection step . The closest N-Boc-protected analog (CAS 2227740-83-0, rac-(1R,2S)-2-{1-(tert-butoxy)carbonylazetidin-3-yl}cyclopropane-1-carboxylic acid) requires a separate Boc deprotection (e.g., TFA or HCl) prior to N-functionalization, adding one synthetic step, introducing acid-labile functional group compatibility constraints, and generating deprotection-related impurities [1].

Synthetic efficiency Protecting group strategy Step economy

Conformational Constraint: trans-Cyclopropane-Azetidine Scaffold vs. Flexible Chain Analogs

The compound embeds a trans-disubstituted cyclopropane directly attached to an azetidine ring, creating a conformationally restricted scaffold with a fixed spatial relationship between the carboxylic acid and the basic azetidine nitrogen [1]. In contrast, flexible-chain analogs such as 4-amino-3-(aminomethyl)butanoic acid lack this rigidification, resulting in a higher entropic penalty upon target binding. Small aliphatic rings (cyclopropanes and azetidines) are well-established in medicinal chemistry as metabolically robust bioisosteres that improve pharmacokinetic profiles through conformational pre-organization [2].

Conformational restriction Bioisostere Rigidification

(1R,2S)-2-(Azetidin-3-yl)cyclopropane-1-carboxylic acid: High-Return Application Scenarios Based on Verifiable Evidence


Enantioselective Fragment-Based Drug Discovery (FBDD) Requiring Defined Chiral Building Blocks

In FBDD campaigns where stereochemistry directly determines fragment binding pose, the defined (1R,2S) enantiomer eliminates the ambiguity of racemic screening. The free amine and carboxylic acid handles allow direct incorporation into fragment libraries via amide coupling or reductive amination without deprotection, accelerating SAR exploration . The conformational constraint of the trans-cyclopropane-azetidine scaffold pre-organizes the pharmacophoric elements, potentially enhancing hit rates in biophysical screens (SPR, TSA, NMR) compared to flexible analogs [1].

Synthesis of Conformationally Restricted γ-Amino Acid Peptidomimetics

The trans-cyclopropane-1-carboxylic acid moiety functions as a conformationally restricted γ-amino acid surrogate. When elaborated at the azetidine nitrogen or the carboxylic acid, this scaffold can replace flexible γ-aminobutyric acid (GABA) or γ-amino acid linkers in peptidomimetics, potentially improving metabolic stability and receptor subtype selectivity through rigidification . The defined (1R,2S) stereochemistry ensures consistent diastereomeric outcome in peptide coupling reactions [2].

Parallel Library Synthesis with Direct N-Functionalization Capability

The free azetidine NH enables one-step diversification with commercially available carboxylic acids (via HATU/DIPEA coupling), sulfonyl chlorides, or aldehydes (via reductive amination), without the added step of Boc or Fmoc deprotection required by protected analogs . This reduces parallel synthesis cycle time by approximately 20–30% (one fewer reaction plus one fewer workup/purification cycle per library member) and improves overall yield by eliminating deprotection-related losses [1].

Investigating Azetidine Pharmacophore Contributions in CNS and Kinase Targets

Azetidine-containing compounds have been reported as JAK inhibitors, nAChR partial agonists, and PDE2 inhibitors in the patent and primary literature . While (1R,2S)-2-(azetidin-3-yl)cyclopropane-1-carboxylic acid itself lacks published target-engagement data, its structural features (basic azetidine for hydrogen-bonding or salt-bridge formation; rigid cyclopropane for defined exit vector geometry) make it a suitable core scaffold for exploratory medicinal chemistry around these target classes [1]. The 98% purity specification supports reliable SAR interpretation in initial screening cascades [2].

Quote Request

Request a Quote for (1R,2S)-2-(Azetidin-3-yl)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.